Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone
Description
“Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone” is a hydrazone derivative of 2-acetylpyridine (1-(2-pyridinyl)ethanone), a heterocyclic compound containing a pyridine ring substituted with an acetyl group. The parent compound, 2-acetylpyridine (CAS 1122-62-9), has a molecular formula of C₇H₇NO, a molecular weight of 121.14 g/mol, and an InChIKey of AJKVQEKCUACUMD-UHFFFAOYSA-N . The dimethylhydrazone derivative is formed by condensing 2-acetylpyridine with 2,2-dimethylhydrazine, resulting in a structure where the ketone group is replaced by a hydrazone linkage (C=N–N(CH₃)₂).
Properties
IUPAC Name |
N-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8(11-12(2)3)9-6-4-5-7-10-9/h4-7H,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPYFONKXGUWGS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N(C)C)/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone typically involves the reaction of 2-acetylpyridine with 2,2-dimethylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the pyridinyl or dimethylhydrazone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Differences :
- NSC 155377’s lower acidity (pKa ~3.91) suggests reduced protonation stability compared to the pyridine derivative, which may exhibit stronger basicity due to the pyridinyl nitrogen .
1-[6-(Chloromethyl)pyridin-2-yl]ethanone
| Property | This compound | 1-[6-(Chloromethyl)pyridin-2-yl]ethanone |
|---|---|---|
| Molecular Formula | C₉H₁₂N₃ | C₈H₈ClNO |
| Functional Group | Hydrazone | Chloromethyl-substituted acetylpyridine |
| Reactivity | Nucleophilic hydrazone for metal coordination | Electrophilic chloromethyl group for SN2 reactions |
Key Differences :
- The chloromethyl group in 1-[6-(chloromethyl)pyridin-2-yl]ethanone enables alkylation reactions, whereas the hydrazone group in the target compound facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .
1-(3-Hydroxypyridin-2-yl)ethanone
| Property | This compound | 1-(3-Hydroxypyridin-2-yl)ethanone |
|---|---|---|
| Molecular Formula | C₉H₁₂N₃ | C₇H₇NO₂ |
| Molecular Weight | ~162.22 g/mol | 137.14 g/mol |
| Key Feature | Hydrazone with dimethyl substitution | Hydroxyl group on pyridine ring |
Key Differences :
- The hydroxyl group in 1-(3-hydroxypyridin-2-yl)ethanone allows for hydrogen bonding and tautomerism, whereas the hydrazone group in the target compound offers redox activity and metal-binding capabilities .
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
| Property | This compound | 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone |
|---|---|---|
| Molecular Formula | C₉H₁₂N₃ | C₉H₁₀N₂O |
| Structure | Pyridine-hydrazone hybrid | Fused pyrrolo-pyridine ring system |
| Applications | Coordination chemistry | Potential pharmaceutical intermediate |
Key Differences :
- The fused pyrrolo-pyridine ring system in the latter compound enhances aromaticity and planar rigidity, making it suitable for π-stacking interactions in drug design, unlike the flexible hydrazone linkage in the target compound .
Biological Activity
Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone (CAS Number: 33785-79-4) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, exploring its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone has the molecular formula . Its structure features a pyridinyl group and a dimethylhydrazone moiety, which are crucial for its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, leading to diverse physiological effects. The precise molecular targets are still under investigation but may include:
- Enzymatic Inhibition : Ethanone derivatives often exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its hydrazone structure can enhance its interaction with microbial enzymes.
- Anticancer Potential : The compound is being explored for its anticancer properties. Studies have shown that similar hydrazones can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Anti-inflammatory Effects : Some derivatives of ethanone have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of cytokine levels in animal models |
Case Study: Anticancer Activity
A study conducted on the anticancer properties of various hydrazones found that compounds similar to Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone showed promising results in inducing cell death in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through mitochondrial disruption and caspase activation.
Case Study: Antimicrobial Efficacy
In a separate investigation focusing on the antimicrobial efficacy of hydrazones, Ethanone derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory action against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
